molecular formula C9H3BrCl3N B13018758 3-Bromo-2,6,7-trichloroquinoline

3-Bromo-2,6,7-trichloroquinoline

Cat. No.: B13018758
M. Wt: 311.4 g/mol
InChI Key: UDDORRAIHUPNAI-UHFFFAOYSA-N
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Description

3-Bromo-2,6,7-trichloroquinoline is a halogenated quinoline derivative Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6,7-trichloroquinoline typically involves halogenation reactions. One common method is the bromination of 2,6,7-trichloroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinoline derivatives, while oxidation can produce quinoline N-oxides .

Mechanism of Action

The mechanism of action of 3-Bromo-2,6,7-trichloroquinoline involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, leading to inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2,6,7-trichloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine at the 3-position and chlorine at the 2, 6, and 7 positions makes it a valuable compound for targeted synthesis and research applications .

Properties

Molecular Formula

C9H3BrCl3N

Molecular Weight

311.4 g/mol

IUPAC Name

3-bromo-2,6,7-trichloroquinoline

InChI

InChI=1S/C9H3BrCl3N/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13/h1-3H

InChI Key

UDDORRAIHUPNAI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=NC2=CC(=C1Cl)Cl)Cl)Br

Origin of Product

United States

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